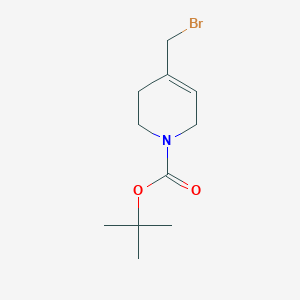

![molecular formula C19H17N3O B2969325 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole CAS No. 1984073-23-5](/img/structure/B2969325.png)

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

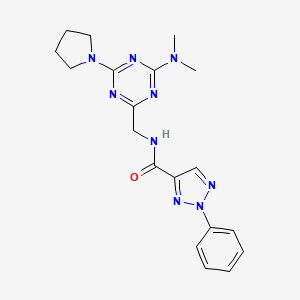

Monoamine Oxidase Inhibitors

Compounds with structural similarities to "3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole" have been synthesized and evaluated for their potential as inhibitors of human monoamine oxidase (MAO). For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated notable inhibition of MAO-B, a target for therapeutic agents in neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Antimicrobial Agents

Derivatives of indole, including those with oxadiazole groups, have shown significant biological activities, including antimicrobial properties. The synthesis of new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole Derivatives as potential antimicrobial agents highlights the broad spectrum of activity these compounds can exhibit (Kalshetty et al., 2012).

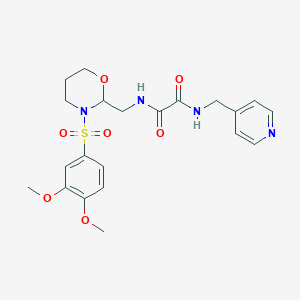

Molecular Wires and Optoelectronic Properties

The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives for use as molecular wires demonstrates the potential application of such compounds in electronic and optoelectronic devices. These compounds exhibit unique structural, redox, and optoelectronic properties, making them suitable for various technological applications (Wang et al., 2006).

Luminescence Sensing

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, including elements such as Europium (Eu) and Terbium (Tb), have been developed for luminescence sensing of benzaldehyde derivatives. These frameworks exhibit selective sensitivity and are potential fluorescence sensors for chemicals (Shi et al., 2015).

Anticancer Activity

Novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer activities. These compounds were found to be more active than lead compounds in certain cancer cell lines, suggesting their potential as chemotherapeutic agents for cancer treatment (Wang et al., 2012).

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)-5-(1-methylindol-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-12-8-9-14(10-13(12)2)18-20-19(23-21-18)16-11-22(3)17-7-5-4-6-15(16)17/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZBXUURANPKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C43)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

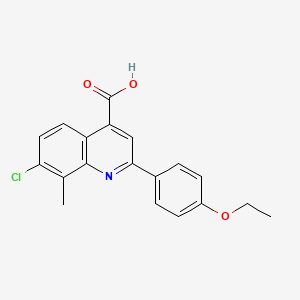

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)

![Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2969248.png)

![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)